molecular formula C19H20N2O2 B1607166 4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole CAS No. 20503-79-1

4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole

Cat. No. B1607166
CAS RN: 20503-79-1
M. Wt: 308.4 g/mol
InChI Key: IYMDCTFFGDILDM-UHFFFAOYSA-N
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Description

4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole is a chemical compound . It contains a total of 45 bonds, including 25 non-H bonds, 17 multiple bonds, 6 rotatable bonds, 17 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 tertiary amine (aromatic), 1 hydroxyl group, 1 primary alcohol, and 1 Oxazole .


Molecular Structure Analysis

The molecular structure of 4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole includes 45 bonds in total . The molecule contains 20 Hydrogen atoms, 19 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .

Scientific Research Applications

Corrosion Inhibition

A study by Bentiss et al. (2007) investigates the use of 4H-triazole derivatives, which share a structural resemblance to 4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole, for corrosion and dissolution protection of mild steel in hydrochloric acid solution. The inhibitive efficiency of these compounds was evaluated using weight loss and electrochemical techniques, revealing significant effectiveness in preventing corrosion, particularly for specific derivatives (Bentiss et al., 2007).

Synthesis of Macrolides

Research by Wasserman, Gambale, and Pulwer (1981) highlights the application of oxazoles, including structures like 4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole, in the synthesis of macrolides. This involves the oxidation-acylation sequence, demonstrating the potential of oxazoles as precursors in complex organic synthesis, particularly for bioactive compounds (Wasserman, Gambale, & Pulwer, 1981).

Antimicrobial Activities

Bektaş et al. (2007) investigated the synthesis of 1,2,4-Triazole derivatives, which are structurally related to 4,5-Diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)oxazole, and their antimicrobial activities. The study demonstrates the potential of these compounds as antimicrobial agents, offering insights into their chemical properties and efficacy against various microorganisms (Bektaş et al., 2007).

Prostacyclin Mimetics

A study by Meanwell et al. (1992) explores the role of 4,5-Diphenyl-2-oxazolenonanoic acid and related compounds as nonprostanoid prostacyclin mimetics. These compounds, including oxazole derivatives, are investigated for their ability to inhibit ADP-induced aggregation of human platelets, contributing to our understanding of their therapeutic potential (Meanwell et al., 1992).

Fluorescent Molecular Probes

Diwu et al. (1997) synthesized 2,5-Diphenyloxazoles with specific modifications to create fluorescent solvatochromic dyes. These dyes exhibit solvent-dependent fluorescence, indicating their potential use as fluorescent molecular probes in biological studies (Diwu et al., 1997).

properties

IUPAC Name

2-[(4,5-diphenyl-1,3-oxazol-2-yl)-ethylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-2-21(13-14-22)19-20-17(15-9-5-3-6-10-15)18(23-19)16-11-7-4-8-12-16/h3-12,22H,2,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMDCTFFGDILDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30174501
Record name Oxazole, 4,5-diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30174501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20503-79-1
Record name 2-[(4,5-Diphenyl-2-oxazolyl)ethylamino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20503-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxazole, 4,5-diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020503791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxazole, 4,5-diphenyl-2-(N-ethyl-N-(2-hydroxyethyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30174501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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